molecular formula C11H7N3 B14192857 Pyrido[4,3-c][1,5]naphthyridine CAS No. 923012-54-8

Pyrido[4,3-c][1,5]naphthyridine

Cat. No.: B14192857
CAS No.: 923012-54-8
M. Wt: 181.19 g/mol
InChI Key: GJLMDXIEMGBVAT-UHFFFAOYSA-N
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Description

Pyrido[4,3-c][1,5]naphthyridine is a sophisticated, tricyclic heterocyclic compound of significant interest in advanced chemical research and drug discovery. This fused ring system, which incorporates three pyridine rings, presents a challenging synthetic target and a valuable scaffold for developing novel bioactive molecules . The compound serves as a key building block (or synthon) in medicinal chemistry, particularly for constructing more complex polycyclic structures with potential biological activity . The broader 1,5-naphthyridine core, from which this compound is derived, is extensively documented in scientific literature for its diverse biological properties. Researchers have explored 1,5-naphthyridine derivatives for a range of applications, including as anticancer agents that induce apoptosis and cell cycle arrest , and as anti-infective compounds with demonstrated antibacterial and antifungal activities . Furthermore, the structural motif is relevant in neurological research, as some naphthyridine derivatives are investigated as modulators of central nervous system targets . Its planar, electron-deficient structure also makes it a candidate for exploration in materials science, such as in the development of organic semiconductors or light-emitting diodes (OLEDs) . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant safety protocols.

Properties

CAS No.

923012-54-8

Molecular Formula

C11H7N3

Molecular Weight

181.19 g/mol

IUPAC Name

pyrido[4,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H7N3/c1-2-10-11(13-4-1)9-7-12-5-3-8(9)6-14-10/h1-7H

InChI Key

GJLMDXIEMGBVAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C3C=CN=CC3=C2N=C1

Origin of Product

United States

Preparation Methods

General Synthetic Approaches for Naphthyridine Systems

The synthetic strategies for naphthyridines can be broadly categorized into several methodological approaches that could potentially be adapted for pyrido[4,3-c]naphthyridine preparation.

Cyclization Methods

Cyclization represents one of the most common approaches for naphthyridine synthesis, involving the formation of rings through intramolecular reactions. These methods typically employ appropriately substituted pyridines as starting materials, with the second or third ring constructed through various reactions:

  • Skraup and Friedländer Reactions : These classical methods have been extensively employed for benzo[b]naphthyridines. For example, the reaction of 3-amino-2-carboxyquinoline with 2-methylcyclohexanone in tert-butanol in the presence of potassium tert-butoxide, followed by dehydrogenation with palladium on carbon, has been used to synthesize benzo[b]naphthyridine.

  • Intramolecular Cyclization : This approach utilizes pyridines bearing appropriately positioned functional groups. For instance, 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives undergo cyclization to form 1,5-naphthyridin-2(1H)-ones when treated with sodium ethoxide in refluxing ethanol.

  • Condensation-Based Methods : These involve the reaction of amino-substituted heterocycles with carbonyl compounds. The synthesis of imidazo[1,2-a]naphthyridines has been achieved using modified Friedländer's reactions starting from 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde and various ketones.

Cycloaddition Approaches

Cycloaddition reactions offer powerful tools for constructing complex ring systems:

  • Diels-Alder Reactions : The aza-Diels-Alder (Povarov) reaction has been extensively studied for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives. This approach involves Lewis acid-catalyzed reactions between imines (prepared from 3-aminopyridines and aldehydes) and styrenes or other olefins.

  • [4+2] Cycloadditions : Microwave-mediated intramolecular Diels-Alder reactions of o-furyl(allylamino)pyridines in the presence of catalytic acid can provide 5,6-dihydrobenzo[c]naphthyridines, which can be further oxidized to the corresponding aromatic compounds.

Metal-Catalyzed Methods

Transition metal catalysis has revolutionized heterocyclic synthesis:

  • Palladium-Catalyzed Processes : Buchwald-Hartwig amination has been employed in the synthesis of naphtho[1,8-bc]naphthyridine derivatives. For instance, transformation of an iodonium salt with benzylamine using palladium catalysis, followed by base-induced debenzylation, has yielded 7H-naphtho[1,8-bc]naphthyridine.

  • Copper-Catalyzed Reactions : Various copper-catalyzed cyclization and cross-coupling processes could potentially facilitate key transformations in the synthesis of complex naphthyridines.

  • Ionic Liquid-Catalyzed Methods : Basic ionic liquids like [Bmmim][Im] have been employed as green solvents and catalysts for preparing 1,8-naphthyridyl derivatives.

Detailed Analysis of Key Synthetic Methods

Cyclization-Based Methods

The cyclization approach represents one of the most versatile strategies for constructing the pyrido[4,3-c]naphthyridine framework. This typically involves the use of appropriately substituted pyridines as starting materials.

Modified Friedländer Synthesis

A modified Friedländer synthesis could potentially be employed by reacting a suitably functionalized aminopyridine with appropriate carbonyl compounds. The general reaction scheme involves:

  • Preparation of an appropriately substituted 3-aminopyridine-4-carbaldehyde
  • Condensation with a ketone containing reactive methylene groups
  • Cyclization and aromatization to form the desired tricyclic system

The reaction conditions typically involve base catalysis (KOH, NaOH) in protic solvents (EtOH) or diphenyl ether for higher temperature requirements. Yields for analogous naphthyridine systems have been reported in the range of 60-85%.

Meldrum's Acid Approach

This approach has been successfully employed for the synthesis of 8-hydroxy-1,5-naphthyridines and could potentially be adapted for pyrido[4,3-c]naphthyridine:

  • Reaction between Meldrum's acid and an appropriately substituted aminopyridine
  • Formation of an enamine intermediate
  • Heat-assisted intramolecular cyclization in high-boiling solvents like Dowtherm A or diphenyl ether
  • Subsequent decarboxylation leading to the hydroxylated naphthyridine core

The critical parameters for this transformation include temperature control (typically 150-200°C) and reaction time (0.5-2 hours).

Cyclization via Vinyl Derivatives

An alternative approach involves the cyclization of 2-(2-ethoxycarbonylvinyl)-3-pyridinamine derivatives:

  • Preparation of the vinyl-substituted aminopyridine
  • Base-catalyzed cyclization (NaOEt, EtOH) under reflux conditions
  • Further functionalization of the resulting naphthyridinone

This method has provided yields of 70-75% for related 1,5-naphthyridinone systems.

Cycloaddition-Based Methods

Cycloaddition strategies offer powerful tools for constructing the complex framework of pyrido[4,3-c]naphthyridine.

Aza-Diels-Alder (Povarov) Reaction

The Povarov reaction has been extensively studied for the synthesis of tetrahydronaphthyridines:

  • Formation of imines from 3-aminopyridines and aldehydes
  • Lewis acid-catalyzed [4+2] cycloaddition with appropriate olefins
  • Subsequent oxidation to achieve the fully aromatic system

For related systems, BF3·Et2O (2 equivalents) in refluxing chloroform has proven effective, with reaction times of 6-12 hours. The critical parameters include:

  • Lewis acid selection and loading
  • Solvent system and concentration
  • Temperature and reaction time
  • Oxidation conditions for aromatization
Intramolecular Diels-Alder Approach

Microwave-mediated intramolecular Diels-Alder reactions provide another potential route:

  • Preparation of precursors containing both diene and dienophile components
  • Thermal or microwave-assisted cycloaddition
  • Spontaneous ring opening and subsequent aromatization

For analogous transformations, catalytic acid has been employed, with electron-withdrawing substituents (especially chloro groups) stabilizing the dihydro intermediates.

Metal-Catalyzed Methods

Transition metal catalysis offers versatile tools for constructing complex heterocycles.

Palladium-Catalyzed Approaches

Palladium catalysis could facilitate key transformations in the synthesis of pyrido[4,3-c]naphthyridine:

  • Buchwald-Hartwig amination for forming critical C-N bonds
  • Intramolecular Heck-type cyclizations
  • Cross-coupling reactions for introducing substituents at specific positions

For related systems, palladium acetate with appropriate phosphine ligands has proven effective, typically employing polar aprotic solvents like DMF or DMAc.

Copper-Catalyzed Methods

Copper catalysis offers complementary approaches, potentially with improved cost-effectiveness:

  • Copper-promoted C-N bond formation
  • Cyclization reactions involving alkynes and nitrogen-containing precursors
  • C-H activation methodologies

Recent developments in the field of 1,8-naphthyridines have demonstrated the utility of basic ionic liquids as both solvents and catalysts, which could potentially be adapted for the synthesis of pyrido[4,3-c]naphthyridine.

Table 2 summarizes theoretical reaction conditions for key transformations in the synthesis of pyrido[4,3-c]naphthyridine:

Transformation Reagents Solvent System Temperature (°C) Catalyst/Additive Expected Yield (%)
Initial Cyclization Meldrum's acid, aminopyridine EtOH/DMSO 80-120 Base catalysis (NaOEt) 65-80
Povarov Reaction Imine, olefin CHCl3 60-reflux BF3·Et2O (2 equiv.) 50-70
Aromatization DDQ or MnO2 Toluene/Dioxane 25-100 - 70-90
C-H Functionalization Aryl/alkyl halides DMF 80-150 Pd(OAc)2/Cu(OAc)2 45-65
N-Functionalization Alkyl/aryl halides Acetone/DMF 60-80 K2CO3/Cs2CO3 70-85

Ferrous Sulfate-Catalyzed Method for Polysubstituted Naphthyridines

A notable approach for preparing polysubstituted 1,5-naphthyridine compounds involves the use of ferrous sulfate as a catalyst. This method could potentially be adapted for the synthesis of pyrido[4,3-c]naphthyridine derivatives:

  • Reaction of appropriately substituted 3-aminopyridines with 2-thiazolinyl aldehyde or 2-alkenyl ketones
  • Addition of ferrous sulfate catalyst in sulfuric acid
  • Heating under reflux for 2-20 hours
  • Neutralization, filtration, extraction, and purification

Optimization Strategies and Considerations

The successful synthesis of pyrido[4,3-c]naphthyridine would likely require careful optimization of reaction conditions to address challenges related to regioselectivity, yield, and scalability.

Regioselectivity Control

Controlling regioselectivity represents a significant challenge in the synthesis of complex naphthyridines. Strategies for addressing this include:

  • Selection of appropriately substituted starting materials with directing groups
  • Careful choice of catalysts and reaction conditions
  • Stepwise construction of the ring system with controlled introduction of functional groups

For cycloaddition approaches, the regioselectivity can often be controlled through the electronic properties of the reactants and the choice of Lewis acid catalyst.

Yield Optimization

Maximizing yields would involve consideration of several parameters, as outlined in Table 3:

Parameter Range for Investigation Expected Impact Analytical Method
Temperature 60-150°C Reaction rate, selectivity HPLC, NMR monitoring
Solvent Polar aprotic vs. protic Solubility, reaction kinetics Conversion analysis
Catalyst Loading 1-10 mol% Reaction efficiency, economics Yield determination
Reaction Time 1-24 hours Conversion, side product formation Time course analysis
Concentration 0.1-1.0 M Reaction rate, selectivity Kinetic profiling
Additives Bases, acids, ligands Selectivity enhancement, yield improvement Design of Experiments optimization

Purification and Characterization

Effective purification and characterization protocols would be essential for isolating pyrido[4,3-c]naphthyridine in high purity:

  • Column chromatography using appropriate solvent systems (typical eluents include ethyl acetate-hexane mixtures, DCM-methanol gradients)
  • Recrystallization from suitable solvents (ethanol, diethyl ether, acetone)
  • Characterization using NMR spectroscopy (1H, 13C, 2D techniques), mass spectrometry, and X-ray crystallography when applicable

Chemical Reactions Analysis

Types of Reactions: Pyrido[4,3-c][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the fused ring system, which can act as nucleophilic or electrophilic sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and hydrogen peroxide, reducing agents such as sodium borohydride and lithium aluminum hydride, and halogenating agents such as chlorine and bromine . The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield this compound oxides, while reduction reactions can produce reduced derivatives with altered electronic properties .

Scientific Research Applications

Pyrido[4,3-c][1,5]naphthyridine has a wide range of scientific research applications due to its unique structural features and reactivity. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, this compound derivatives have shown promising activity against various diseases, including cancer, infectious diseases, and neurological disorders . The compound’s ability to interact with biological targets makes it a valuable tool for drug discovery and development.

In industry, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes . Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of pyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity and leading to various biological effects . For example, this compound derivatives have been shown to inhibit the activity of certain kinases

Comparison with Similar Compounds

Chromeno[4,3-b][1,5]naphthyridines and Quinolino[4,3-b][1,5]naphthyridines

  • Synthesis : These derivatives are synthesized via intramolecular Povarov [4+2]-cycloaddition of functionalized aldimines under BF3·Et2O catalysis, followed by DDQ-mediated dehydrogenation .
  • Structural Differences: Chromeno derivatives incorporate an oxygen-containing chromene ring, while quinolino derivatives feature a fused quinoline moiety.
  • Biological Activity: Chromeno[4,3-b][1,5]naphthyridine 127a exhibits potent cytotoxicity (IC50 = 1.03 µM against A549 lung cancer cells) and Top1 inhibition . Quinolino[4,3-b][1,5]naphthyridin-6(5H)-one 179 shows IC50 values of 3.25 µM (A549) and 2.08 µM (SKOV3 ovarian cancer cells), outperforming pyrido[4,3-c][1,5]naphthyridine in cytotoxicity .

Thieno[3,4-c][1,5]naphthyridine

  • Synthesis: Derived from 3-aminopyrazolo[4,3-c]pyridine-4,6-dione via regioselective reactions with aldehydes or chalcones .
  • Structural Feature : Contains a sulfur atom in the thiophene ring, enhancing electron-withdrawing properties.
  • Applications : Primarily explored as intermediates for antibacterial agents, though specific activity data are less documented compared to pyrido derivatives .

1,8-Naphthyridine and Pyrido[2,3-c]pyridazine Derivatives

  • Antibacterial Activity: 1,8-Naphthyridines exhibit higher electron densities at 3-carboxyl and 4-oxo groups, correlating with potent antibacterial activity (e.g., MIC < 1 µg/mL for some quinolones) . Pyrido[2,3-c]pyridazines show lower electron densities and reduced antibacterial efficacy, highlighting the importance of the parent nucleus on activity .
  • DNA Gyrase Inhibition: Quinolones with 1,8-naphthyridine cores demonstrate superior gyrase inhibition compared to pyrido[2,3-d]pyrimidine derivatives, which exhibit weaker binding .

Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridines

  • Synthesis : Vincamine-derived alkaloids (e.g., Compound 20 ) are synthesized via Mannich reactions and cyclization, yielding hexahydro indolo-pyrido-naphthyridines .
  • Activity: These compounds are explored for CNS activity but lack cytotoxic effects on non-cancerous cell lines (e.g., MRC-5 fibroblasts) .

Comparative Data Tables

Key Findings and Insights

  • Synthetic Flexibility: this compound requires precise dehydrogenation steps (e.g., DDQ), whereas chromeno/quinolino derivatives rely on Lewis acid-catalyzed cycloadditions .
  • Bioactivity Trends: Fused oxygen/sulfur rings enhance cytotoxicity (chromeno/thieno), while nitrogen-rich cores (1,8-naphthyridine) improve antibacterial potency .
  • Electronic Effects : Electron density at key functional groups (e.g., 3-carboxyl) critically influences antibacterial activity, with 1,8-naphthyridines outperforming pyrido derivatives .

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